CID 78062528
Description
CID 78062528, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria, particularly Oscillatoria species, and are known for their complex macrocyclic structures and bioactive properties . Oscillatoxin D exhibits a unique structural framework characterized by a 30-membered macrocyclic ring system with alternating peptide and polyketide subunits.
Properties
Molecular Formula |
Al4Ni |
|---|---|
Molecular Weight |
166.620 g/mol |
InChI |
InChI=1S/4Al.Ni |
InChI Key |
AXJCJIQXGOHMKN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062528” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods may include multi-step organic synthesis involving intermediates and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, ensuring high yield and purity. Techniques such as batch processing, continuous flow reactors, and advanced purification methods are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78062528” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “CID 78062528” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of compound “CID 78062528” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using advanced techniques such as molecular docking, spectroscopy, and biochemical assays.
Comparison with Similar Compounds
Structural Differences
| Compound | CID | Key Structural Modification |
|---|---|---|
| Oscillatoxin D | 78062528 | Base structure: 30-membered macrocycle with no methyl substitution at C30 |
| 30-Methyl-oscillatoxin D | 185389 | Methyl group at C30 position |
| Oscillatoxin E | 156582093 | Modified side chain at C15; additional hydroxyl group |
| Oscillatoxin F | 156582092 | Epoxide ring at C8-C9 position |
Key Observations :
Physicochemical Properties
| Property | Oscillatoxin D (CID 78062528) | 30-Methyl-oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|
| Molecular Weight (Da) | ~1,200 (estimated) | ~1,214 | ~1,216 | ~1,218 |
| LogP | ~3.5 (predicted) | ~4.0 | ~3.0 | ~3.8 |
| Solubility | Low (hydrophobic core) | Very low | Moderate | Low |
Tables and Figures
- Table 1 : Structural and physicochemical comparisons of oscillatoxin derivatives.
- Figure 1 : Chemical structures of oscillatoxin D (this compound) and analogs (adapted from ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
